molecular formula C8H18N2 B041544 N,N,N',N'-Tetramethyl-2-butene-1,4-diamine CAS No. 4559-79-9

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Cat. No. B041544
CAS RN: 4559-79-9
M. Wt: 142.24 g/mol
InChI Key: KUEDAAUECWBMLW-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves metalation reactions with organolithium reagents. For example, a study by Rausch and Ciappenelli (1967) on the metalation of benzene and ferrocene by n-butyllithium and N,N,N',N'-tetramethylethylenediamine showcases how these reagents can be used to create organometallic complexes, which might reflect on the synthesis methods of similar diamines (Rausch & Ciappenelli, 1967).

Molecular Structure Analysis

The molecular and crystal structure of related diamines has been studied through X-ray crystallography. Jian et al. (2006) provided insights into the structural configuration of related compounds, which could help understand the molecular geometry and electron distribution in N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (Jian et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving similar diamines include metalation, coordination to metal centers, and participation in redox reactions. For instance, the interaction between Pt(II) centers and different bridging diamines, as discussed by Hofmann and Eldik (2003), can give insights into the reactivity and coordination behavior of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (Hofmann & Eldik, 2003).

Physical Properties Analysis

The physical properties of diamines, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and industrial processes. While specific data for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is not readily available, studies on similar compounds can provide a basis for understanding its physical behavior.

Chemical Properties Analysis

Diamines exhibit a range of chemical properties including basicity, reactivity towards acids and electrophiles, and the ability to form chelates with metals. The redox-noninnocence of a similar ligand, N,N'-bis(6-methyl-2-pyridylmethylene)ethane-1,2-diamine, as investigated by Mondal, Weyhermüller, and Wieghardt (2009), might offer parallels to the redox behavior of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (Mondal, Weyhermüller, & Wieghardt, 2009).

Scientific Research Applications

  • Electrochemiluminescence Studies : It's used for studying the electrochemiluminescence activity of tertiary amines at low tris(2,2'-bipyridyl)ruthenium(II) concentrations (Han et al., 2010).

  • Synthesis of Vic-Dioxime Complexes : This compound plays a role in the synthesis of new vic-dioxime complexes, which can form mononuclear complexes with metals like Co(II) and Ni(II) (Canpolat & Kaya, 2005).

  • Metal Chalcogenide Nanocrystals : It's involved in studies related to metal carboxylate displacement and binding in metal chalcogenide nanocrystals (Anderson et al., 2013).

  • Complex Formation Reactions of Iodine : The compound is used in studying complex formation reactions of iodine with polyamine ligands (Afkhami et al., 2008).

  • Molecular Arrangement and Thermal Stability : It is utilized in research focusing on molecular arrangement and thermal stability (Hosokai et al., 1999).

  • Synthesis of Macrocyclic Complexes : N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is used as a template for synthesizing and characterizing macrocyclic complexes of metal(II) and diamines in the presence of lead(II) ion (Tadokoro et al., 1991).

  • Preparation of MnII Complexes : It's used in the preparation of diverse MnII complexes with pyridyl/imine ligands (Karmakar et al., 2006).

  • Thermodynamic Studies of Metal-Ligand Bond Formation : This compound is involved in thermodynamic studies of metal-ligand bond formation (Farhangi & Graddon, 1974).

  • CO2 Absorption Research : It has potential as a bicarbonate forming absorbent in CO2 absorption studies (Xiao et al., 2020).

  • Chemical and Biological Research Applications : Ni(II) complexes derived from this compound have potential applications in chemical and biological research (Pioquinto-Mendoza et al., 2015).

Safety And Hazards

This compound is classified as a flammable liquid (Flam. Liq. 3) and skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include using personal protective equipment, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and being aware of vapors accumulating to form explosive concentrations .

properties

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883306
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

CAS RN

111-52-4, 4559-79-9
Record name (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetramethylbut-2-enylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name N,N,N',N'-tetramethylbut-2-enylenediamine
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Record name (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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